molecular formula C11H13ClFNO B5344192 N-butyl-2-chloro-4-fluorobenzamide

N-butyl-2-chloro-4-fluorobenzamide

Cat. No. B5344192
M. Wt: 229.68 g/mol
InChI Key: GMHNUXXFYSGURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-chloro-4-fluorobenzamide, also known as BCF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BCF is an amide derivative of 2-chloro-4-fluorobenzoic acid and has a molecular weight of 243.7 g/mol.

Mechanism of Action

The exact mechanism of action of N-butyl-2-chloro-4-fluorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately cell death. This compound has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the replication of HIV and herpes simplex virus. In addition, this compound has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-butyl-2-chloro-4-fluorobenzamide is its potent activity against various pathogens and cancer cells. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been found to be toxic to some normal cells, which can limit its potential use.

Future Directions

There are several future directions for the research of N-butyl-2-chloro-4-fluorobenzamide. One area of interest is in the development of new drugs that utilize the unique properties of this compound. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential use in the development of new drugs and as a fluorescent probe. This compound has been found to have potent activity against various pathogens and cancer cells, but its low solubility in water and toxicity to normal cells can limit its potential use. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of N-butyl-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzoic acid with n-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place at room temperature and results in the formation of this compound as a white solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

N-butyl-2-chloro-4-fluorobenzamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been found to have potent anticancer and antiviral activity. It has also been shown to inhibit the growth of various bacteria and fungi. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-butyl-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNUXXFYSGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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